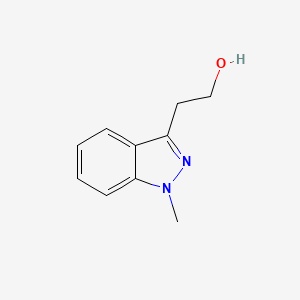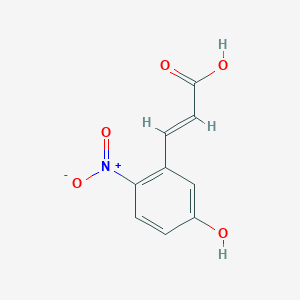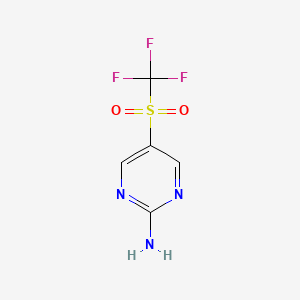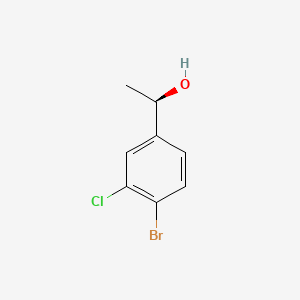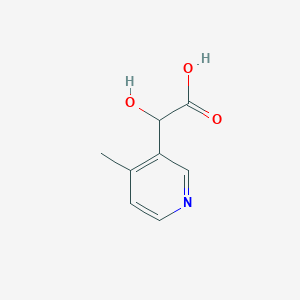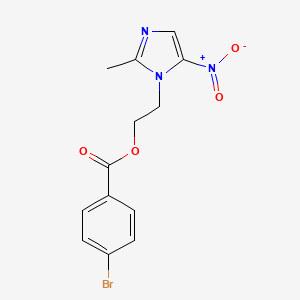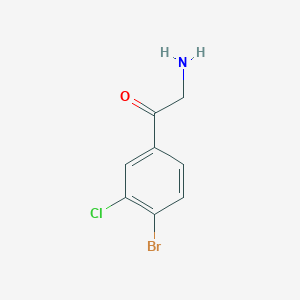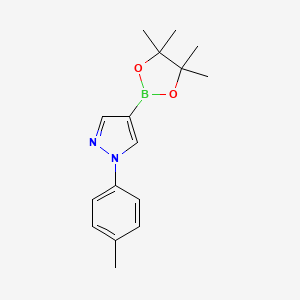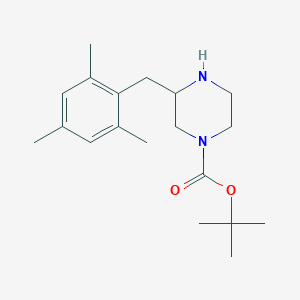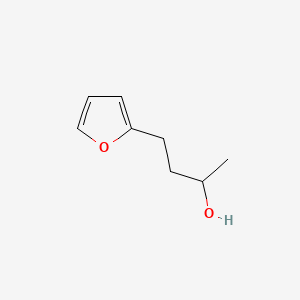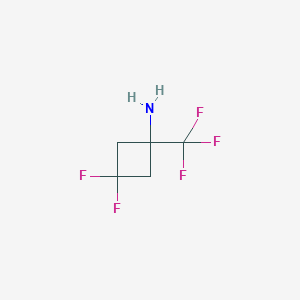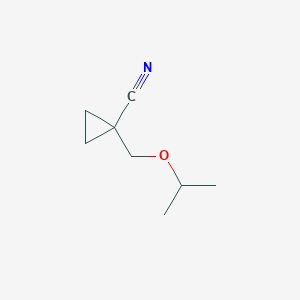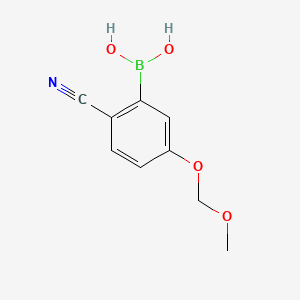
(2-Cyano-5-(methoxymethoxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyano-5-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly valuable in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-5-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2 .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes to improve efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
(2-Cyano-5-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling
科学的研究の応用
(2-Cyano-5-(methoxymethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Cyano-5-(methoxymethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
類似化合物との比較
(2-Cyano-5-(methoxymethoxy)phenyl)boronic acid can be compared with other boronic acids, such as:
4-Methoxyphenylboronic acid: Similar in structure but lacks the cyano group, which can affect reactivity and applications.
2-Methoxyphenylboronic acid: Similar but with the methoxy group in a different position, leading to different reactivity patterns.
The presence of the cyano group in this compound makes it unique, as it can participate in additional interactions and reactions compared to its analogs .
特性
分子式 |
C9H10BNO4 |
|---|---|
分子量 |
206.99 g/mol |
IUPAC名 |
[2-cyano-5-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BNO4/c1-14-6-15-8-3-2-7(5-11)9(4-8)10(12)13/h2-4,12-13H,6H2,1H3 |
InChIキー |
AZQORIMQUFTZHU-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)OCOC)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



